Diallyl selenide

Descripción general

Descripción

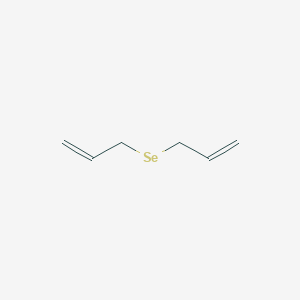

Diallyl selenide is an organoselenium compound characterized by the presence of selenium atoms bonded to allyl groups. This compound has garnered significant attention due to its potential applications in various fields, including medicinal chemistry and materials science. Selenium, a member of the chalcogen family, imparts unique properties to this compound, making it a subject of extensive research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diallyl selenide can be synthesized through the reaction of sodium selenide with allyl halides. The process involves the reduction of selenium with sodium borohydride to form sodium selenide, which is then treated with allyl halides to yield this compound . The reaction typically occurs under mild conditions and yields the desired product in good-to-moderate quantities.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Diallyl selenide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of selenium, which imparts unique reactivity compared to sulfur analogs.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of selenoxides or selenones.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of selenides.

Substitution: Allylic substitution reactions can occur with nucleophiles, leading to the formation of various substituted selenides.

Major Products Formed:

Aplicaciones Científicas De Investigación

Anticancer Properties

Diallyl selenide has garnered attention for its anticancer properties, particularly in the context of chemoprevention. Research indicates that it exhibits significant anti-carcinogenic activity, outperforming its sulfur analog, diallyl sulfide.

Comparative Efficacy Against Sulfur Analogues

A pivotal study highlighted the comparative efficacy of this compound against its sulfur counterpart. The findings demonstrated that:

- This compound : Exhibited potent tumor inhibition at doses as low as 6 µmol/kg body weight.

- Diallyl Sulfide : Required much higher doses (up to 1800 µmol/kg) to achieve comparable effects .

In Vitro Studies

Numerous in vitro studies have validated the cytotoxic effects of this compound on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast adenocarcinoma), PC-3 (prostate cancer), and CCRF-CEM (lymphocytic leukemia).

- Results : this compound demonstrated IC50 values significantly lower than those of traditional chemotherapeutics, indicating a strong potential for use in cancer therapy .

Data Table: Efficacy of this compound in Cancer Models

| Study Reference | Model Used | Dose (µmol/kg) | Tumor Inhibition (%) | IC50 (µM) |

|---|---|---|---|---|

| DMBA-induced Mammary Tumor | 6 and 12 | Significant | N/A | |

| MCF-7 Cells | N/A | N/A | 1.7 | |

| PC-3 Cells | N/A | N/A | 4.3 |

Potential Applications Beyond Cancer Treatment

In addition to its anticancer properties, this compound is being investigated for other therapeutic applications:

- Antioxidant Activity : As a potent antioxidant, it can help mitigate oxidative damage in various biological systems.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles in models of neurodegenerative diseases due to its ability to modulate oxidative stress .

Case Studies and Clinical Implications

Several case studies have illustrated the practical implications of using this compound:

- A study involving dietary supplementation with this compound showed reduced incidence rates of breast cancer in animal models.

- Clinical trials are underway to evaluate its effectiveness as a dietary supplement for cancer prevention in high-risk populations.

Mecanismo De Acción

The mechanism of action of diallyl selenide involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects through redox modulation, influencing the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activating pro-apoptotic pathways . Additionally, this compound’s antioxidant properties contribute to its protective effects against cellular damage.

Comparación Con Compuestos Similares

Diallyl selenide is often compared with its sulfur analog, diallyl sulfide. While both compounds share similar structural features, this compound exhibits enhanced reactivity and biological activity due to the presence of selenium. Other similar compounds include:

Diallyl diselenide: Exhibits similar anticancer and antioxidant properties but with distinct reactivity.

Selenocyanates: Known for their chemopreventive activity.

Selenoureas: Studied for their potential therapeutic applications.

This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Diallyl selenide (DAS) is an organoselenium compound that has attracted considerable attention due to its diverse biological activities, particularly its anticancer and antioxidant properties. This article provides a detailed examination of the biological activity of this compound, supported by various research findings, case studies, and comparative analyses with other compounds.

Overview of this compound

This compound is synthesized through the reaction of sodium selenide with allyl halides. Its unique structure, characterized by selenium atoms bonded to allyl groups, contributes to its enhanced reactivity compared to sulfur analogs such as diallyl sulfide. The presence of selenium imparts significant biological activities that have been extensively studied in various models.

Anticancer Activity

This compound exhibits substantial anticancer properties, making it a candidate for chemopreventive and therapeutic applications. Research has demonstrated its efficacy in various cancer models:

- Murine Models : In studies using DMBA-induced mammary tumors in mice, DAS showed significant anti-carcinogenic activity. It was found to be at least 300 times more effective than its sulfur counterpart, diallyl sulfide, in preventing mammary cancer .

- Mechanism of Action : The anticancer effects of DAS are attributed to its ability to modulate redox status and influence signaling pathways. It activates pro-apoptotic pathways and inhibits nuclear factor-kappa B (NF-κB), which is involved in cell survival and proliferation .

Antioxidant Properties

This compound also functions as a potent antioxidant. Its antioxidant activity has been evaluated through various assays:

- Glutathione Peroxidase-like Activity : DAS has been shown to mimic the activity of glutathione peroxidase (GPx), an enzyme that protects cells from oxidative damage. Studies indicate that it can prevent lipid peroxidation and protect cellular components from oxidative stress .

- Comparative Studies : In comparative analyses with other organoselenium compounds, DAS exhibited superior antioxidant properties, highlighting its potential in preventing oxidative damage associated with chronic diseases .

Case Studies and Research Findings

Several key studies have focused on the biological activity of this compound:

- Cancer Prevention Study : A significant study demonstrated that DAS effectively reduced tumor incidence in a murine model of breast cancer. The study concluded that DAS could serve as a valuable agent in dietary interventions aimed at cancer prevention .

- Antioxidant Mechanisms : Research indicated that DAS could protect against DNA damage induced by oxidative stress, showcasing its potential as a protective agent against genotoxicity .

- Selenium Bioavailability : Investigations into the bioavailability and metabolism of selenium from dietary sources containing DAS revealed its effectiveness in enhancing selenium levels in tissues, which is crucial for its biological effects .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Anticancer Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | High | High | Effective against mammary tumors |

| Diallyl Sulfide | Low | Moderate | Less effective than DAS |

| Diallyl Diselenide | Moderate | High | Similar mechanisms but different reactivity |

| Selenocyanates | Moderate | Variable | Known for chemopreventive activity |

Propiedades

IUPAC Name |

3-prop-2-enylselanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Se/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDBAKGNWMUYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Se]CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919845 | |

| Record name | 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91297-11-9 | |

| Record name | Selenide, diallyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091297119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.